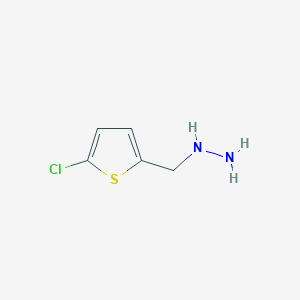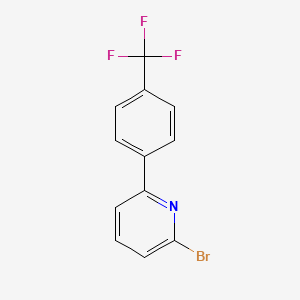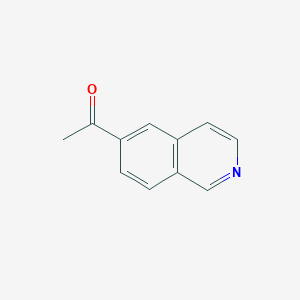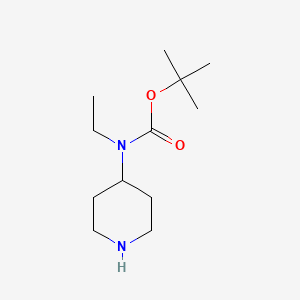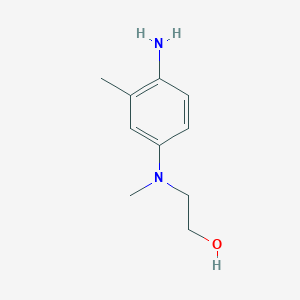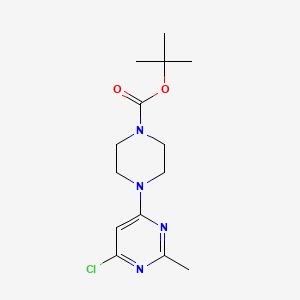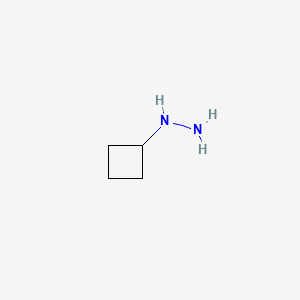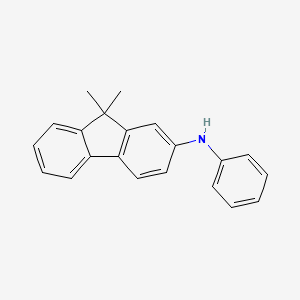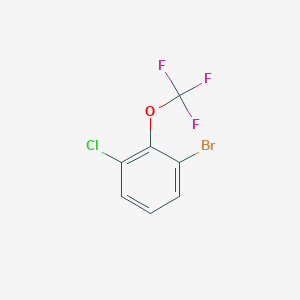
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This compound is not directly mentioned in the provided papers, but its structural analogs and related compounds are discussed, which can provide insights into its potential reactivity and applications.
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene is prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . These methods suggest that the synthesis of 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene could potentially be achieved through similar halogenation strategies or by adapting the conditions used for related compounds.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be influenced by the substituents attached to the benzene ring. For instance, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue shows significant twisting due to steric interactions between the substituents . This implies that the molecular structure of 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene could also exhibit unique conformations due to the presence of bulky halogen atoms and the electron-withdrawing trifluoromethoxy group.
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives can be quite diverse. For example, 1-bromo-2-(trifluoromethoxy)benzene can undergo deprotonation with lithium diisopropylamide (LDA) to form phenyllithium intermediates, which can further react to form various products . Additionally, 1-bromo-1-chloro-2,2,2-trifluoroethane can add to allylaromatics in the presence of sodium dithionite, leading to conjugated dienes with a terminal CF3 group . These reactions highlight the potential for 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene to participate in similar organometallic and addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms and electron-withdrawing groups can affect the compound's boiling point, solubility, and reactivity. The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene indicate that halogenated benzene derivatives can exhibit interesting photophysical properties . This suggests that 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene may also have unique physical and chemical properties that could be explored for various applications.
科学的研究の応用
Synthesis of Naphthalenes and Naphthols
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene has been used in the generation of arynes, which are intermediates in the synthesis of naphthalenes and naphthols. This process involves treatment with lithium diisopropylamide (LDA) and further reactions leading to the production of these compounds. This approach demonstrates the compound's utility in complex organic synthesis (Schlosser & Castagnetti, 2001).
Metalation of Halobenzotrifluorides
The compound is also significant in the study of the metalation of chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes. This process involves deprotonation adjacent to the halogen substituent and has been explored to understand positional ambiguities and establish site selectivities in chemical reactions (Mongin, Desponds, & Schlosser, 1996).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene, is a versatile starting material for organometallic synthesis. It has been used to prepare various organometallic compounds, indicating the potential of related compounds in this field (Porwisiak & Schlosser, 1996).
Halogenation Studies
The compound plays a role in halogenation studies, particularly in the controlled chlorination of trifluoromethoxybenzene to produce mono-, di-, tri-, and tetrachloro derivatives. This research provides insights into the halogenation process and the stability of halogenated products (Herkes, 1977).
Synthesis of Trifluoromethylated Compounds
In a unique reaction, 1-bromo-1-chloro-2,2,2-trifluoroethane reacts with trimethoxy-benzene to form trifluoromethyl-bis(trimethoxyphenyl)methane, showing the compound's role in synthesizing trifluoromethylated compounds (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
特性
IUPAC Name |
1-bromo-3-chloro-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLYSMJKYXLKII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-2-(trifluoromethoxy)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

